1-(3-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-2-one
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Overview
Description
1-(3-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-2-one is an organic compound with a complex structure that includes bromine, chlorine, and ethoxy groups attached to a phenyl ring
Preparation Methods
The synthesis of 1-(3-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-2-one typically involves multi-step reactions. One common method includes the bromination of a precursor compound, followed by chlorination and ethoxylation under controlled conditions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and methanol (MeOH), with reaction times varying from a few hours to overnight .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like sodium azide or potassium carbonate.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. Common oxidizing agents include hydrogen peroxide (H₂O₂), while reducing agents might include lithium aluminum hydride (LiAlH₄).
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-2-one exerts its effects involves its interaction with specific molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. This can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar compounds include:
2,2-Bis(bromomethyl)-1,3-propanediol: This compound also contains bromine and is used in similar applications.
2-Bromomethyl-1,3-dioxolane: Another bromine-containing compound used in organic synthesis.
Biological Activity
1-(3-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-2-one is an organic compound characterized by its unique molecular structure, which includes a bromomethyl group, an ethoxy group, and a chloropropanone moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. Understanding its biological activity is crucial for evaluating its potential as a therapeutic agent.
Chemical Structure and Properties
The molecular formula of this compound is C12H14BrClO2. The presence of halogen atoms (bromine and chlorine) enhances its electrophilic properties, which are essential for its interactions with biological molecules.
Property | Value |
---|---|
Molecular Formula | C12H14BrClO2 |
Molecular Weight | 305.59 g/mol |
Functional Groups | Bromomethyl, Ethoxy, Chloropropanone |
Electrophilic Nature | Yes |
The biological activity of this compound is primarily attributed to its electrophilic nature, which allows it to interact with nucleophilic sites on proteins and enzymes. This interaction can lead to covalent modifications that may alter the function and activity of these biomolecules. Such properties suggest potential applications in drug development, particularly in targeting specific enzymes or receptors involved in disease processes.
Biological Activities
Research indicates that this compound may exhibit several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of various cancer cell lines by modulating protein functions involved in cell proliferation and survival.
- Antimicrobial Properties : The compound's ability to interact with microbial proteins suggests potential applications as an antimicrobial agent.
- Enzyme Inhibition : The electrophilic groups allow for the inhibition of specific enzymes, which could be beneficial in treating diseases where enzyme overactivity is a concern.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds and provided insights into the potential effects of this compound:
- Cytotoxicity Studies : In vitro assays have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies on bis(spiro pyrazolone) derivatives showed IC50 values ranging from 49.79 µM to 113.70 µM against human cancer cell lines such as RKO and HeLa .
- Mechanistic Insights : Research has indicated that compounds with similar structures can form covalent bonds with nucleophilic sites on proteins, leading to altered enzyme activities . This mechanism is critical for understanding how this compound might exert its effects.
- Electrophilic Interactions : The bromomethyl group has been shown to facilitate interactions with various biological targets, suggesting that this compound could be further investigated for its pharmacological properties .
Properties
Molecular Formula |
C12H14BrClO2 |
---|---|
Molecular Weight |
305.59 g/mol |
IUPAC Name |
1-[3-(bromomethyl)-5-ethoxyphenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C12H14BrClO2/c1-2-16-12-5-9(4-11(15)8-14)3-10(6-12)7-13/h3,5-6H,2,4,7-8H2,1H3 |
InChI Key |
JYINDLMGYAMJAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)CBr)CC(=O)CCl |
Origin of Product |
United States |
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